2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid
CAS No.: 114505-79-2
Cat. No.: VC20819370
Molecular Formula: C6H7NO5
Molecular Weight: 173.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114505-79-2 |
|---|---|
| Molecular Formula | C6H7NO5 |
| Molecular Weight | 173.12 g/mol |
| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C6H7NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h5,10H,1-2H2,(H,11,12) |
| Standard InChI Key | QVDVHGLRLUHWQR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C(C(=O)O)O |
| Canonical SMILES | C1CC(=O)N(C1=O)C(C(=O)O)O |
Introduction
2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxyacetic acid moiety. This compound is known for its diverse chemical reactivity and biological activities, making it a valuable tool in various scientific research fields, including chemistry, medicine, and materials science.
Synthesis and Preparation
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid typically involves the reaction of succinic anhydride with glycine in the presence of a base. This process includes the formation of an intermediate that cyclizes to form the pyrrolidine ring. Heating the mixture is often necessary to facilitate the cyclization process.
Industrial Production
Industrial production methods may employ similar synthetic routes but on a larger scale. Techniques such as using continuous flow reactors and optimizing reaction conditions can enhance the yield and purity of the final product. Purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions and Reactivity
2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid undergoes several types of chemical reactions:
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Oxidation: The hydroxy group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
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Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
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Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon with nucleophiles like amines.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature and pH |
| Reduction | Sodium borohydride | Inert atmosphere, controlled temperature |
| Substitution | Amines | Presence of a base, controlled temperature |
Biological Activities and Applications
2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid exhibits significant biological activities, including antimicrobial and anticancer properties. It is investigated for its potential therapeutic uses, such as anticonvulsant and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted its effectiveness against Gram-positive bacteria and fungi, including multidrug-resistant strains like Staphylococcus aureus and Clostridioides difficile.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
| Clostridioides difficile | 8 µg/mL |
| Candida auris | 16 µg/mL |
Mechanism of Action
The compound's mechanism of action involves enzyme inhibition by binding to active sites, thereby blocking enzymatic activity. This interaction is crucial for its therapeutic potential in treating various diseases.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)-2-hydroxyacetic acid is used as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals. It is also applied in the production of polymers and materials with enhanced thermal stability and mechanical strength.
Chemistry and Materials Science
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Synthesis of Complex Molecules: It serves as a precursor for the synthesis of heterocyclic compounds and pharmaceuticals.
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Polymer Production: Used in creating polymers with specific properties.
Medicine
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Therapeutic Properties: Investigated for anticonvulsant and antimicrobial activities.
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Potential Therapeutic Applications: Treatment of infections and cancer.
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